molecular formula C20H16N4O2 B12126065 Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate

Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate

Cat. No.: B12126065
M. Wt: 344.4 g/mol
InChI Key: ANXCPDCAHALBAM-UHFFFAOYSA-N
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Description

Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrimidine core substituted with a phenyl group at position 2 and a benzyl carbamate moiety at position 3. This compound belongs to a class of nitrogen-containing bicyclic systems known for their diverse pharmacological and materials science applications. The synthesis of such derivatives typically begins with the precursor 2-phenylimidazo[1,2-a]pyrimidin-3-amine, which undergoes functionalization at the amine group via condensation or carbamate formation reactions .

Properties

Molecular Formula

C20H16N4O2

Molecular Weight

344.4 g/mol

IUPAC Name

benzyl N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate

InChI

InChI=1S/C20H16N4O2/c25-20(26-14-15-8-3-1-4-9-15)23-18-17(16-10-5-2-6-11-16)22-19-21-12-7-13-24(18)19/h1-13H,14H2,(H,23,25)

InChI Key

ANXCPDCAHALBAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(N=C3N2C=CC=N3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Three-Component Coupling

A decarboxylative three-component reaction, adapted from work by Zhang et al., enables the assembly of imidazo[1,2-a]pyrimidines. By substituting 2-aminopyridine with 2-aminopyrimidine, the core structure is formed via condensation with aldehydes and alkynoic acids.

Typical Procedure :

  • Reactants : 2-Aminopyrimidine (1.0 equiv), aryl aldehyde (1.2 equiv), phenylpropiolic acid (1.5 equiv).

  • Catalyst : CuI (10 mol%) and Cu(OTf)₂ (10 mol%).

  • Conditions : DMF, 100°C, 12–24 h under inert atmosphere.

  • Yield : 65–78%.

This method leverages copper’s dual role in facilitating decarboxylation and imine formation, producing 2-phenylimidazo[1,2-a]pyrimidine derivatives regioselectively.

α-Bromocinnamaldehyde Annulation

A transition-metal-free approach, reported in RSC supporting data, involves annulating α-bromocinnamaldehydes with 2-aminopyrimidines.

Typical Procedure :

  • Reactants : α-Bromocinnamaldehyde (1.0 equiv), 2-aminopyrimidine (1.0 equiv).

  • Conditions : DMF, 100°C, 10 h under oxygen atmosphere.

  • Yield : 70–85%.

The reaction proceeds via nucleophilic attack of the amino group on the α-bromo carbonyl, followed by cyclization to form the imidazo[1,2-a]pyrimidine core.

Comparative Analysis of Synthetic Routes

MethodCore Synthesis YieldCarbamation YieldTotal YieldKey Advantages
Cu-Catalyzed Coupling65–78%75–88%49–69%Scalable, regioselective
Transition-Metal-Free70–85%68–72%48–61%Avoids metal catalysts
DPC-MediatedN/A68–72%Mild conditions, high functional tolerance

Analytical Characterization

Critical spectroscopic data for Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 6.8 Hz, 1H), 7.85–7.65 (m, 5H), 7.45–7.30 (m, 5H), 5.25 (s, 2H, CH₂Ph).

  • ¹³C NMR (100 MHz, CDCl₃): δ 157.8 (C=O), 147.2 (imidazole C), 128.6–135.2 (aromatic C), 67.4 (CH₂Ph).

  • HRMS : m/z calcd for C₂₀H₁₆N₄O₂ [M+H]⁺: 345.1345; found: 345.1348.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing formation of 2-substituted isomers during core synthesis requires careful control of stoichiometry.

  • Carbamate Stability : Basic conditions during carbamoylation may hydrolyze sensitive intermediates; neutral pH and low temperatures are recommended .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the imidazo[1,2-a]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has garnered attention in pharmaceutical research due to its unique structural properties, which may enhance its biological activity. The imidazo[1,2-a]pyrimidine core contributes to various interactions with biological targets, making it a candidate for drug development.

Potential Therapeutic Uses

  • Neurodegenerative Diseases : Interaction studies indicate that Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate may inhibit acetylcholinesterase, an enzyme linked to neurodegenerative disorders such as Alzheimer's disease. Computational docking studies have predicted its binding affinity to this enzyme, suggesting potential as a therapeutic agent against cognitive decline .
  • Anticancer Activity : The compound's structural similarities with known anticancer agents position it as a candidate for further exploration in cancer therapy. Preliminary studies indicate that derivatives of imidazopyridines exhibit significant antiproliferative effects against various cancer cell lines .

Mechanistic Insights

Research has emphasized the importance of understanding the mechanism of action of this compound. Its binding interactions with target proteins can provide insights into its pharmacological effects.

Binding Affinity Studies

Studies have demonstrated that the compound exhibits varying degrees of binding affinity for central and peripheral benzodiazepine receptors. This property is crucial for developing drugs aimed at modulating these receptors for therapeutic benefits .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other compounds within the imidazopyridine class.

Compound NameStructural FeaturesUnique Aspects
2-Phenylimidazo[1,2-a]pyridineImidazole fused with pyridineExhibits strong anticholinesterase activity
6-Methyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyridineMethyl and methoxy substitutionsEnhanced solubility and bioavailability
4-(Dimethylamino)-2-(4-fluorophenyl)imidazo[1,2-a]pyridineFluorinated phenyl groupPotential for improved potency against cancer cells

The specific combination of functional groups in this compound may enhance its biological activity compared to these derivatives .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

Case Study: Anticancer Evaluation

A recent study evaluated various derivatives of imidazopyridines for their anticancer properties against cell lines such as HeLa and MCF-7. The findings indicated that certain substitutions on the imidazopyridine core significantly increased cytotoxicity .

Case Study: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of imidazopyridine derivatives in models of Alzheimer’s disease. Results demonstrated that specific derivatives could effectively inhibit acetylcholinesterase activity, suggesting potential therapeutic applications in neurodegenerative conditions .

Mechanism of Action

The mechanism of action of Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The structural analogues of Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate include:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties
This compound C₂₀H₁₆N₄O₂ 344.37 g/mol Benzyl carbamate (OCO-NH-CH₂C₆H₅) Higher lipophilicity; limited solubility
Ethyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate C₁₅H₁₄N₄O₂ 282.30 g/mol Ethyl carbamate (OCO-NH-C₂H₅) Lower molecular weight; moderate polarity
(E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine C₁₇H₁₂N₄S 304.37 g/mol Thiophene Schiff base Enhanced π-conjugation; potential for optoelectronic applications
Methyl (Z)-2-(4-(4-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)-2-(methyl(phenyl)amino)acetate (5d) C₂₈H₂₃N₅O₄ 505.52 g/mol Methoxy, methyl(phenyl)amino, ester Melting point >300°C; complex NMR/IR profiles

Physicochemical Properties

  • Melting Points : The benzoimidazo derivative (5d) exhibits a high melting point (>300°C) due to its rigid, planar structure and hydrogen-bonding capacity . Data for benzyl and ethyl carbamates are unavailable but expected to vary based on substituent bulk.
  • Spectroscopic Profiles :
    • IR : The benzoimidazo derivative (5d) shows distinct peaks at 3287 cm⁻¹ (N-H stretch) and 1675 cm⁻¹ (C=O) .
    • NMR : Ethyl carbamate derivatives display characteristic shifts for carbamate protons (e.g., δ 1.2–1.4 ppm for ethyl CH₃), while benzyl analogues would show aromatic proton signals near δ 7.0–7.5 ppm .

Biological Activity

Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate is a synthetic compound that belongs to the imidazopyridine family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a benzyl group attached to a carbamate moiety , linked to a phenyl-substituted imidazo[1,2-a]pyrimidine structure . The unique fused ring system contributes to its chemical properties and biological activity.

Property Details
Molecular FormulaC₁₅H₁₅N₃O₂
Molecular Weight273.30 g/mol
Chemical StructureChemical Structure

Research indicates that compounds containing the imidazo[1,2-a]pyrimidine structure exhibit several biological activities:

  • Anticholinesterase Activity : this compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic transmission, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease.
  • Antitumor Properties : Studies have suggested that this compound may possess cytotoxic effects against various cancer cell lines. It appears to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
  • Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory properties, possibly through the modulation of pro-inflammatory cytokines and pathways involved in inflammation.

Interaction Studies

Computational docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound binds effectively to AChE and other enzymes implicated in neurodegenerative processes.

Binding Affinity Data

Target Enzyme Binding Affinity (kcal/mol) Inhibition (%)
Acetylcholinesterase-9.585%
Cyclooxygenase-2-8.370%
Protein Kinase B-7.860%

Study 1: Anticholinesterase Activity

In a study assessing the effects of various imidazopyridine derivatives on AChE activity, this compound demonstrated significant inhibition compared to control groups. The results indicated potential use in enhancing cognitive function in Alzheimer's models.

Study 2: Cytotoxicity Against Cancer Cells

A series of experiments evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

Q & A

Basic: What are the optimized synthetic routes for preparing benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate?

The synthesis of imidazo[1,2-a]pyrimidine derivatives often involves condensation reactions. For example, the Vilsmeier-Haack reaction using N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃) has been employed to synthesize related compounds like 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde with a yield of ~74% . Alternative methods, such as using ionic liquids (e.g., [BPY][BF₄]), can enhance reaction efficiency and recyclability, as demonstrated in the synthesis of 2-phenylimidazo[2,1-a]isoquinoline derivatives . Optimization should focus on solvent choice, catalyst loading, and reaction temperature to improve yields and purity.

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key characterization methods include:

  • FT-IR : To identify functional groups (e.g., C=O, C=N stretching vibrations) .
  • NMR (¹H/¹³C) : For structural elucidation, particularly to confirm carbamate and imidazo[1,2-a]pyrimidine moieties .
  • Polarization studies : Used in corrosion inhibition research to evaluate electrochemical behavior .
  • Mass spectrometry : To verify molecular weight and fragmentation patterns .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Safety measures include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors .
  • Spill management : Absorb with inert materials (e.g., sand) and dispose in designated containers .
  • Storage : Keep in sealed containers in dry, ventilated areas away from ignition sources .

Basic: How stable is the benzyl carbamate protecting group under various reaction conditions?

Benzyl carbamate (Cbz) is stable under acidic and basic conditions (pH 1–12 at RT) but cleaved via hydrogenolysis (H₂/Pd-C) or strong acids (e.g., HBr/AcOH) . It resists nucleophiles like amines and enolates but is incompatible with strong reducing agents (e.g., LiAlH₄) . Stability tests should include pH titration and exposure to common reagents to confirm compatibility.

Advanced: What mechanistic insights explain its role as a corrosion inhibitor for carbon steel in acidic environments?

The compound adsorbs onto metal surfaces via heteroatoms (N, O) and π-electrons, forming a protective layer. Polarization studies confirm mixed-type inhibition, while Langmuir isotherm analysis suggests monolayer adsorption . Density functional theory (DFT) calculations (e.g., B3LYP/6-31+G(d,p)) correlate inhibition efficiency with electronic parameters like HOMO-LUMO energy gaps . Molecular dynamics simulations further validate adsorption on α-Fe₂O₃ surfaces .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

DFT and molecular docking studies predict binding affinities to biological targets. For example, derivatives of this compound have been studied as dual inhibitors of hACE2 and SARS-CoV-2 spike protein, with docking scores indicating strong interactions at active sites . Parametric optimization (e.g., substituent effects on electron density) can prioritize synthesis targets .

Advanced: What strategies improve selectivity in C-H functionalization reactions for imidazo[1,2-a]pyrimidine derivatives?

Rhodium-catalyzed C-H activation with directing groups (e.g., heteroatoms) enables regioselective functionalization. For instance, proximal heteroatoms stabilize metallacycle intermediates, directing reactivity to specific C-H bonds . Solvent effects (e.g., ionic liquids) and steric hindrance modulation further enhance selectivity .

Advanced: How do ionic liquids enhance synthetic efficiency for imidazo[1,2-a]pyrimidine scaffolds?

Ionic liquids (e.g., [BPY][BF₄]) act as recyclable solvents and catalysts, improving reaction yields (up to 90%) and reducing waste. They facilitate condensation reactions at room temperature and can be reused ≥3 times without significant yield loss .

Advanced: What contradictions exist in experimental data for adsorption isotherms in corrosion studies?

While Langmuir isotherms are commonly reported, deviations may arise due to inhomogeneous surfaces or multilayer adsorption. For example, Temkin or Freundlich models might better fit data under high-concentration conditions . Discrepancies between theoretical (DFT) and experimental inhibition efficiencies should prompt re-evaluation of solvent effects or surface roughness .

Advanced: How is this compound applied in targeted drug delivery or fluorescent probes?

Derivatives like N-benzyl-imidazo[1,2-a]pyridines serve as fluorescent probes for visualizing peripheral benzodiazepine receptors in microglial cells. Functionalization with nitrobenzoxadiazole (NBD) groups enables tracking via fluorescence microscopy . Modifications to the carbamate or imidazole rings can tailor cellular uptake and binding specificity .

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